molecular formula C10H12O3 B1618138 1-(4-Methoxyphenoxy)acetone CAS No. 6698-71-1

1-(4-Methoxyphenoxy)acetone

Cat. No. B1618138
CAS RN: 6698-71-1
M. Wt: 180.2 g/mol
InChI Key: IVXPKANJKOHDKJ-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenoxy)acetone” is a chemical compound with the CAS Number: 6698-71-1 and a linear formula of C10H12O3 . It has a molecular weight of 180.2 .


Synthesis Analysis

The synthesis of “1-(4-Methoxyphenoxy)acetone” involves a variety of chemical techniques . For instance, asymmetric amination of 4-methoxyphenylacetone has been studied . The synthesis of related compounds, such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone, has also been reported .


Molecular Structure Analysis

The InChI code for “1-(4-Methoxyphenoxy)acetone” is 1S/C10H12O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Photodissociation Studies

  • Singlet- and Triplet-State Photodissociation : The photolysis of (4-methoxyphenoxy)acetone was studied, revealing unique dissociative behaviors in both singlet and triplet states, differing from typical carbonyl compounds. This suggests its potential in advanced photochemical studies (Grimme & Dreeskamp, 1992).

Natural Product Synthesis

  • Phenolic Derivatives Synthesis : In a study involving Euphorbia kansui, derivatives of (4-methoxyphenoxy)acetone were identified, highlighting its role in the synthesis of novel phenolic compounds (Ding & Jia, 1992).

Medicinal Chemistry

  • Anti-mycobacterial Agents : Phenoxy acetic acid derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for anti-mycobacterial activities, indicating its potential in developing new therapeutics (Yar, Siddiqui, & Ali, 2006).

Polymer Science

  • Enzyme-catalyzed Polymerization : The enzymatic polymerization of 4-methoxyphenol, which is related to (4-methoxyphenoxy)acetone, was explored for its antioxidant activity, showing potential in creating functional polymers with significant antioxidant properties (Zheng, Duan, Zhang, & Cui, 2013).

Coordination Polymer Technology

  • Thermochromic Polymeric Films : A study demonstrated the use of 4-methoxycarbonyl-thiophenolate, related to (4-methoxyphenoxy)acetone, in creating luminescent, thermochromic thin films, suggesting applications in sensory materials and devices (Troyano et al., 2018).

Environmental Analysis

  • Analytical Method Development : Research into the determination of benzophenone-3 and its metabolites in human serum used a derivative of (4-methoxyphenoxy)acetone, showing its application in developing analytical methods for environmental and biological monitoring (Tarazona, Chisvert, & Salvador, 2013).

Optical and Material Science

  • Nonlinear Optical Parameters : The study of the nonlinear optical properties of derivatives of 2-(4-methoxyphenoxy) acetic acid revealed potential applications in optical device technologies like limiters and switches (Naseema et al., 2010).

Future Directions

The future directions for “1-(4-Methoxyphenoxy)acetone” and related compounds could involve the design of new derivatives that prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to the field of medicinal chemistry .

properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPKANJKOHDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309389
Record name 1-(4-methoxyphenoxy)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenoxy)acetone

CAS RN

6698-71-1
Record name 2-Propanone, 1-(4-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6698-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 211881
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Record name 6698-71-1
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Record name 1-(4-methoxyphenoxy)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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